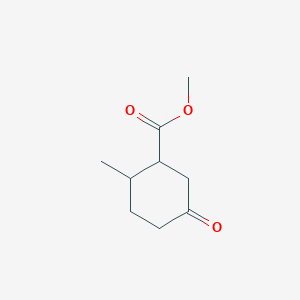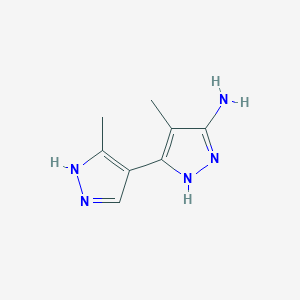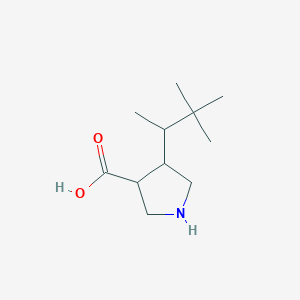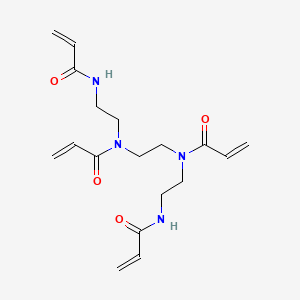
N,n',n'',n'''-tetraacryloyltriethylenetetramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine is a multi-functional acrylamide monomer known for its high reactivity and versatility in various chemical applications. This compound is characterized by its ability to form cross-linked polymer networks, making it valuable in the production of advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine can be synthesized through an aza-Michael addition reaction. This involves reacting the multi-functional acrylamide with hexamethylene diamine in water without the need for a catalyst . The reaction conditions, such as monomer concentration and temperature, significantly influence the morphology of the resulting porous structures.
Industrial Production Methods: In industrial settings, the production of N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine typically involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the compound, which is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions: N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine undergoes several types of chemical reactions, including:
Radical Polymerization: This reaction is initiated by free radicals, leading to the formation of cross-linked polymer networks.
Michael Addition Reaction: This involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds, resulting in the formation of new carbon-carbon bonds.
Common Reagents and Conditions:
Radical Polymerization: Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN). The reaction is typically carried out at elevated temperatures to facilitate the formation of free radicals.
Michael Addition Reaction: This reaction can be carried out in the presence of bases such as sodium hydroxide or potassium carbonate, which act as catalysts.
Major Products: The major products formed from these reactions are cross-linked polymer networks, which exhibit enhanced mechanical properties and stability.
Aplicaciones Científicas De Investigación
N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of advanced polymeric materials.
Biology: Employed in the development of hydrogels for drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of medical devices and materials, such as wound dressings and implants.
Mecanismo De Acción
The mechanism of action of N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine involves its ability to form cross-linked networks through radical polymerization and Michael addition reactions. These reactions result in the formation of stable polymeric structures that exhibit enhanced mechanical properties and resistance to degradation . The molecular targets and pathways involved in these reactions include the formation of carbon-carbon bonds and the stabilization of free radicals.
Comparación Con Compuestos Similares
N,N’-methylenebisacrylamide: Another multi-functional acrylamide used as a cross-linking agent in polymer synthesis.
N,N’-tetramethylethylenediamine: Used as a catalyst in polymerization reactions.
Uniqueness: N,n’,n’‘,n’‘’-tetraacryloyltriethylenetetramine stands out due to its high reactivity and ability to form highly cross-linked polymer networks. This makes it particularly valuable in applications requiring materials with superior mechanical properties and stability .
Propiedades
Fórmula molecular |
C18H26N4O4 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
N-[2-[prop-2-enoyl-[2-[prop-2-enoyl-[2-(prop-2-enoylamino)ethyl]amino]ethyl]amino]ethyl]prop-2-enamide |
InChI |
InChI=1S/C18H26N4O4/c1-5-15(23)19-9-11-21(17(25)7-3)13-14-22(18(26)8-4)12-10-20-16(24)6-2/h5-8H,1-4,9-14H2,(H,19,23)(H,20,24) |
Clave InChI |
GNFXXOXPTLWYGG-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCCN(CCN(CCNC(=O)C=C)C(=O)C=C)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13309057.png)
![1-Cyclobutyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13309058.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid](/img/structure/B13309063.png)

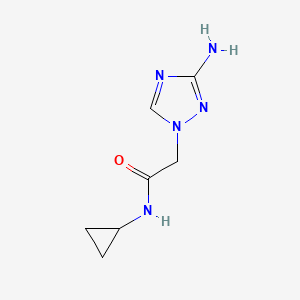
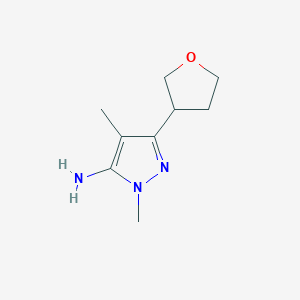
![(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13309094.png)
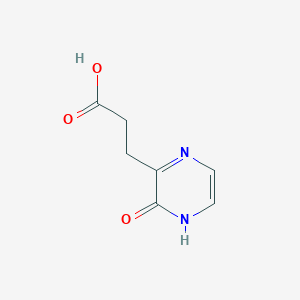

![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13309110.png)
